molecular formula C14H29NO3 B12602609 (2-Nonyl-1,3-oxazolidine-4,4-diyl)dimethanol CAS No. 651291-23-5

(2-Nonyl-1,3-oxazolidine-4,4-diyl)dimethanol

Cat. No.: B12602609
CAS No.: 651291-23-5
M. Wt: 259.38 g/mol
InChI Key: MSDVDROBPQXWGD-UHFFFAOYSA-N
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Description

(2-Nonyl-1,3-oxazolidine-4,4-diyl)dimethanol is a chemical compound belonging to the oxazolidine family. Oxazolidines are five-membered heterocyclic compounds containing nitrogen and oxygen atoms. This particular compound is characterized by the presence of a nonyl group attached to the nitrogen atom and two hydroxymethyl groups attached to the carbon atoms at positions 4 and 4’ of the oxazolidine ring. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Nonyl-1,3-oxazolidine-4,4-diyl)dimethanol typically involves the reaction of 1,2-amino alcohols with aldehydes or ketones. One common method is the metal-free domino annulation/Mannich reaction, where 1,2-amino alcohols react with formaldehyde and aryl- or alkylpropiolic acids to form oxazolidines . Another approach involves transition metal-catalyzed cascade reactions, which provide a straightforward and efficient route to synthesize oxazolidines .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The choice of catalysts, solvents, and reaction parameters can be optimized to achieve high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Nonyl-1,3-oxazolidine-4,4-diyl)dimethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxazolidine ring can be reduced to form amines or alcohols.

    Substitution: The nonyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides and aryl halides can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Alkyl or aryl-substituted oxazolidines.

Scientific Research Applications

(2-Nonyl-1,3-oxazolidine-4,4-diyl)dimethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Nonyl-1,3-oxazolidine-4,4-diyl)dimethanol involves its interaction with specific molecular targets and pathways. For example, as a fluorescent probe, it binds to metal ions, leading to changes in its fluorescence properties. The coordination of the oxazolidine ring with metal ions can be studied using density functional theory (DFT) calculations to understand the electronic and structural changes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Nonyl-1,3-oxazolidine-4,4-diyl)dimethanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its nonyl group and hydroxymethyl groups contribute to its versatility in various applications, making it a valuable compound in scientific research and industrial processes.

Properties

CAS No.

651291-23-5

Molecular Formula

C14H29NO3

Molecular Weight

259.38 g/mol

IUPAC Name

[4-(hydroxymethyl)-2-nonyl-1,3-oxazolidin-4-yl]methanol

InChI

InChI=1S/C14H29NO3/c1-2-3-4-5-6-7-8-9-13-15-14(10-16,11-17)12-18-13/h13,15-17H,2-12H2,1H3

InChI Key

MSDVDROBPQXWGD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1NC(CO1)(CO)CO

Origin of Product

United States

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